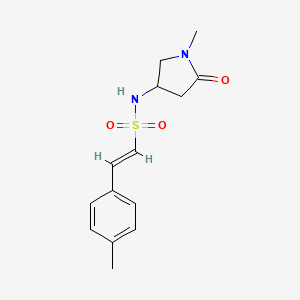

(E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(4-methylphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-11-3-5-12(6-4-11)7-8-20(18,19)15-13-9-14(17)16(2)10-13/h3-8,13,15H,9-10H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQXOQFYRSIMMD-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2CC(=O)N(C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2CC(=O)N(C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide typically involves multiple steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.

Formation of the Ethenesulfonamide Moiety: The ethenesulfonamide group is introduced through a sulfonamide coupling reaction, typically involving the reaction of an amine with a sulfonyl chloride.

Coupling with the Tolyl Group: The final step involves the coupling of the tolyl group to the ethenesulfonamide moiety, which can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient production, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group or the ethenesulfonamide moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.

Substitution: The aromatic tolyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives of the pyrrolidinone ring.

Substitution: Halogenated or nitrated derivatives of the tolyl group.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of (E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s p-tolyl group (methyl-substituted phenyl) and pyrrolidinone ring differentiate it from other derivatives. Key analogs include:

- (E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) : Features a 4-fluorophenyl and 4-methoxyphenyl group, showing moderate tubulin depolymerization activity .

- (E)-N-(3-Amino-4-methoxyphenyl)-2-(3′,4′,5′-trimethoxyphenyl)ethenesulfonamide (6v): Exhibits enhanced blood-brain barrier (BBB) permeability due to amino and trimethoxy substituents .

- (E)-2-(5-Chlorothien-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethenesulfonamide: A crystalline Factor Xa inhibitor with a morpholine-substituted pyrrolidinone, highlighting the role of heterocyclic substituents in crystallinity and target specificity .

Structural Insights :

- The 1-methyl-5-oxopyrrolidin-3-yl moiety may confer conformational rigidity, analogous to the morpholine-substituted pyrrolidinone in the Factor Xa inhibitor .

Table 1: Structural and Functional Comparison of Selected Analogs

Physicochemical Properties

Key data from analogs (Table 2) suggest trends in melting points and spectral characteristics:

- Melting Points : Range from 98–100°C (6d) to 170–172°C (6u), influenced by substituent polarity and crystallinity .

- 1H NMR : The trans (E)-configuration is confirmed by coupling constants (J = 15.3–15.6 Hz) for the ethenesulfonamide double bond .

Table 2: Physicochemical Data for Selected Analogs

Biological Activity

(E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide, also known by its CAS Number 1252562-87-0, is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure is characterized by the following features:

- Molecular Formula : C₁₃H₁₅N₃O₂S

- Molecular Weight : 294.37 g/mol

- Functional Groups : The compound contains a pyrrolidine ring, sulfonamide group, and an ethenesulfonamide moiety.

Research indicates that this compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and respiration.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially useful in treating infections caused by resistant bacteria.

- Cytotoxic Effects : In vitro studies have indicated that the compound exhibits cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology.

Therapeutic Applications

The biological activities of this compound open avenues for various therapeutic applications:

- Antibacterial Agents : Its inhibitory effects on bacterial growth could lead to the development of new antibiotics.

- Cancer Therapeutics : The cytotoxic properties warrant further investigation into its potential as an anticancer agent.

- Neurological Disorders : Given its mechanism involving enzyme inhibition, it may also have implications in treating conditions related to carbonic anhydrase dysregulation.

In Vitro Studies

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. Results showed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

These findings suggest significant cytotoxicity at relatively low concentrations, indicating potential for further development as an anticancer agent .

Antimicrobial Activity

Another study assessed the antimicrobial properties of this compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results indicate that the compound has promising antibacterial effects, particularly against Gram-positive bacteria .

Q & A

Q. What are the key synthetic steps for (E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide?

The synthesis typically involves:

- Sulfonamide coupling : Reacting a p-tolyl ethenesulfonyl chloride with a 1-methyl-5-oxopyrrolidin-3-amine precursor under basic conditions (e.g., using triethylamine in dichloromethane).

- Stereochemical control : Ensuring the (E)-configuration via reaction temperature control (0–25°C) to minimize isomerization .

- Purification : Column chromatography or recrystallization to isolate the product. Optimization of solvent (e.g., DMF or THF) and catalyst (e.g., DMAP) is critical for yield improvement .

Q. How is the compound’s purity and structural identity validated?

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional groups (e.g., sulfonamide NH at δ 8.5–9.5 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- Infrared Spectroscopy (IR) : Identifies key bonds (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) . High-Performance Liquid Chromatography (HPLC) is used for purity assessment (>95%) .

Q. What functional groups influence its reactivity?

The compound’s reactivity is governed by:

- Ethenesulfonamide : Susceptible to nucleophilic attack at the sulfonyl group.

- Pyrrolidinone : Participates in ring-opening reactions under acidic/basic conditions.

- p-Tolyl group : Influences solubility and π-π stacking in biological targets. Reaction with thiols (e.g., glutathione) or hydrolysis under extreme pH are common degradation pathways .

Advanced Research Questions

Q. How can catalytic methods improve synthesis efficiency?

- Palladium catalysis : For coupling reactions (e.g., Suzuki-Miyaura to introduce aryl groups) .

- Phase-transfer catalysts : Enhance reaction rates in biphasic systems (e.g., tetrabutylammonium bromide in water-organic solvent mixtures) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) . Systematic screening of catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvents (polar aprotic vs. ethers) is recommended .

Q. What strategies resolve contradictions in biological activity data?

- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., replacing p-tolyl with fluorophenyl) to assess impact on potency .

- Metabolic stability assays : Incubate with liver microsomes to identify labile sites (e.g., pyrrolidinone ring oxidation) .

- Target engagement assays : Use SPR or ITC to validate binding affinity discrepancies . Cross-validation with orthogonal assays (e.g., enzymatic vs. cellular) reduces false positives .

Q. How does stereochemistry affect biological activity?

- Comparative studies : Synthesize (E) and (Z) isomers and test against targets (e.g., kinases or GPCRs). The (E)-isomer often shows higher affinity due to spatial alignment of the sulfonamide and pyrrolidinone groups .

- X-ray crystallography : Resolve binding modes to explain stereospecific interactions .

- Dynamic NMR : Monitor isomerization kinetics in physiological buffers to assess stability .

Methodological Challenges and Solutions

Designing stability studies for long-term storage:

- Forced degradation : Expose to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks.

- Analytical monitoring : Use HPLC-MS to track degradation products (e.g., hydrolyzed sulfonamide or oxidized pyrrolidinone) .

- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under inert gas .

Addressing low solubility in bioassays:

- Co-solvents : Use DMSO (≤1%) or cyclodextrin-based formulations.

- Prodrug approach : Introduce ionizable groups (e.g., phosphate esters) on the pyrrolidinone ring .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.